molecular formula C17H18N2O5 B5782497 N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B5782497
M. Wt: 330.33 g/mol
InChI Key: QANGDKBNQAXTOF-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as TC-2153 and is known for its potential therapeutic applications in various neurological disorders. The purpose of

Mechanism of Action

TC-2153 is a small molecule that targets the activity of the protein Rac1. Rac1 is involved in various cellular processes, including cell migration, cell division, and neuronal development. TC-2153 has been shown to inhibit the activity of Rac1 by binding to its switch II domain. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
TC-2153 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. TC-2153 has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression. Additionally, TC-2153 has been found to increase the levels of glutamate receptor subunits, which are involved in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

TC-2153 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It has also been shown to have good bioavailability and pharmacokinetic properties. However, TC-2153 has some limitations for lab experiments. It can be difficult to obtain in large quantities, and its synthesis method may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of TC-2153. One potential direction is to further investigate its therapeutic potential in various neurological disorders. Another direction is to explore its mechanism of action in more detail, including its downstream signaling pathways and interactions with other proteins. Additionally, future studies could investigate the safety and toxicity of TC-2153 in animal models and humans. Finally, there is potential for the development of new analogs of TC-2153 that may have improved pharmacokinetic properties and therapeutic efficacy.
Conclusion:
In conclusion, TC-2153 is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various neurological disorders, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TC-2153 and its analogs in the treatment of neurological disorders.

Synthesis Methods

The synthesis of TC-2153 involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of triethylamine to yield TC-2153. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

TC-2153 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. TC-2153 has also been found to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, TC-2153 has been shown to reduce the aggregation of mutant huntingtin protein, which is associated with Huntington's disease.

properties

IUPAC Name

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)19-12-6-4-10(5-7-12)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANGDKBNQAXTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide

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